O-(2,5-Dimethoxyphenyl)hydroxylamine
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Overview
Description
O-(2,5-Dimethoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,5-dimethoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One of the common methods for preparing hydroxylamine derivatives involves the hydrolysis of oximes.
O-Alkylation and Arylation: Another method involves the O-alkylation or O-arylation of hydroxylamines.
Industrial Production Methods: Industrial production of O-(2,5-Dimethoxyphenyl)hydroxylamine may involve large-scale hydrolysis of oximes or direct O-alkylation/arylation processes. These methods are optimized for high yield and purity, often incorporating continuous flow techniques and advanced separation processes to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,5-Dimethoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(2,5-Dimethoxyphenyl)hydroxylamine is used as a building block in organic synthesis. It is valuable in the preparation of oxime ethers and benzofurans, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of O-(2,5-Dimethoxyphenyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity through covalent bonding .
Comparison with Similar Compounds
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Employed in various synthetic applications due to its good leaving group properties.
Uniqueness: O-(2,5-Dimethoxyphenyl)hydroxylamine is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other hydroxylamine derivatives may not be as effective .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
O-(2,5-dimethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-3-4-7(11-2)8(5-6)12-9/h3-5H,9H2,1-2H3 |
InChI Key |
XWMQUFLAVWELDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)ON |
Origin of Product |
United States |
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